2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 5 positions of the biphenyl ring.
Formylation: Introduction of an aldehyde group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and aldehyde groups.
Pathways Involved: The compound can modulate oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 2 and 2’ positions.
4,4’-Dihydroxybiphenyl: Hydroxyl groups at the 4 and 4’ positions.
2,5-Dihydroxyterephthalic acid: Similar biphenyl structure with carboxylic acid groups instead of an aldehyde.
Properties
Molecular Formula |
C13H10O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2,5-dihydroxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-13(16)11(7-12(10)15)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
OENVITOVPOOLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=C2)O)C=O)O |
Origin of Product |
United States |
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